Cas no 1339403-49-4 (N-cyclopentyloxane-4-carboxamide)

N-Cyclopentyloxane-4-carboxamide is a specialized carboxamide derivative characterized by its cyclopentyl and oxane functional groups. This compound exhibits notable stability and solubility in organic solvents, making it suitable for applications in pharmaceutical intermediates and agrochemical synthesis. Its rigid oxane ring structure contributes to enhanced stereochemical control, which is advantageous in asymmetric synthesis and catalyst design. The cyclopentyl moiety further improves lipophilicity, facilitating membrane permeability in bioactive molecule development. With a well-defined molecular framework, N-cyclopentyloxane-4-carboxamide serves as a versatile building block for constructing complex heterocyclic systems, offering researchers a reliable substrate for medicinal chemistry and material science applications.
N-cyclopentyloxane-4-carboxamide structure
1339403-49-4 structure
Product Name:N-cyclopentyloxane-4-carboxamide
CAS No:1339403-49-4
MF:C11H19NO2
MW:197.27406334877
CID:6400444
PubChem ID:60656653
Update Time:2025-10-16

N-cyclopentyloxane-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyloxane-4-carboxamide
    • AKOS008982502
    • 1339403-49-4
    • F6541-3073
    • Inchi: 1S/C11H19NO2/c13-11(9-5-7-14-8-6-9)12-10-3-1-2-4-10/h9-10H,1-8H2,(H,12,13)
    • InChI Key: DMWSIDSHRZSXDA-UHFFFAOYSA-N
    • SMILES: O1CCC(C(NC2CCCC2)=O)CC1

Computed Properties

  • Exact Mass: 197.141578849g/mol
  • Monoisotopic Mass: 197.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 38.3Ų

N-cyclopentyloxane-4-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6541-3073-2μmol
N-cyclopentyloxane-4-carboxamide
1339403-49-4
2μmol
$85.5 2023-09-08
Life Chemicals
F6541-3073-5μmol
N-cyclopentyloxane-4-carboxamide
1339403-49-4
5μmol
$94.5 2023-09-08
Life Chemicals
F6541-3073-10μmol
N-cyclopentyloxane-4-carboxamide
1339403-49-4
10μmol
$103.5 2023-09-08
Life Chemicals
F6541-3073-20μmol
N-cyclopentyloxane-4-carboxamide
1339403-49-4
20μmol
$118.5 2023-09-08
Life Chemicals
F6541-3073-1mg
N-cyclopentyloxane-4-carboxamide
1339403-49-4
1mg
$81.0 2023-09-08
Life Chemicals
F6541-3073-2mg
N-cyclopentyloxane-4-carboxamide
1339403-49-4
2mg
$88.5 2023-09-08
Life Chemicals
F6541-3073-3mg
N-cyclopentyloxane-4-carboxamide
1339403-49-4
3mg
$94.5 2023-09-08
Life Chemicals
F6541-3073-4mg
N-cyclopentyloxane-4-carboxamide
1339403-49-4
4mg
$99.0 2023-09-08
Life Chemicals
F6541-3073-5mg
N-cyclopentyloxane-4-carboxamide
1339403-49-4
5mg
$103.5 2023-09-08
Life Chemicals
F6541-3073-10mg
N-cyclopentyloxane-4-carboxamide
1339403-49-4
10mg
$118.5 2023-09-08

Additional information on N-cyclopentyloxane-4-carboxamide

Professional Introduction to N-cyclopentyloxane-4-carboxamide (CAS No. 1339403-49-4)

N-cyclopentyloxane-4-carboxamide, with the chemical formula corresponding to its CAS number 1339403-49-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its cyclopentyl and amide functional groups, has garnered attention for its potential applications in drug development and as a key intermediate in synthetic pathways. The structural uniqueness of N-cyclopentyloxane-4-carboxamide lies in its ability to serve as a versatile building block for more complex molecular architectures, making it a valuable asset in medicinal chemistry.

The compound's structure consists of a cyclopentyl ring linked to an amide moiety, which is further substituted with an oxygen-containing heterocycle. This configuration imparts specific steric and electronic properties that can be exploited in the design of bioactive molecules. The cyclopentyl group, known for its rigid conformation, can enhance the metabolic stability of drug candidates, while the amide bond provides a site for further functionalization through hydrolysis or condensation reactions.

In recent years, there has been growing interest in the development of novel scaffolds that can improve pharmacokinetic profiles and reduce off-target effects. N-cyclopentyloxane-4-carboxamide has emerged as a promising candidate due to its unique structural features. Studies have demonstrated its utility in the synthesis of kinase inhibitors, where the cyclopentyl group can mimic the natural binding pockets of target enzymes, thereby enhancing binding affinity. Additionally, the amide functionality allows for modifications that can fine-tune solubility and bioavailability.

One of the most compelling aspects of N-cyclopentyloxane-4-carboxamide is its role in the development of next-generation therapeutics. Researchers have leveraged this compound to create novel analogs with improved efficacy and reduced toxicity. For instance, recent studies have shown that derivatives of N-cyclopentyloxane-4-carboxamide exhibit potent inhibitory activity against various kinases involved in cancer progression. These findings highlight the compound's potential as a lead structure in oncology drug discovery.

The synthesis of N-cyclopentyloxane-4-carboxamide presents unique challenges due to its complex architecture. However, advances in synthetic methodology have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation have enabled chemists to construct the desired framework with high precision. These methods not only improve yield but also allow for greater control over stereochemistry, which is crucial for biological activity.

The pharmacological properties of N-cyclopentyloxane-4-carboxamide have been extensively studied in preclinical models. Initial investigations suggest that this compound exhibits moderate solubility in water and organic solvents, making it suitable for formulation into various dosage forms. Furthermore, preliminary toxicology studies indicate that it is well-tolerated at therapeutic doses, although further research is needed to fully assess its safety profile.

In conclusion, N-cyclopentyloxane-4-carboxamide (CAS No. 1339403-49-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it an ideal candidate for the development of novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development pipelines worldwide.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm